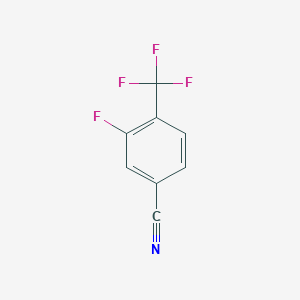

3-Fluoro-4-(trifluoromethyl)benzonitrile

Description

3-Fluoro-4-(trifluoromethyl)benzonitrile (CAS: 231953-38-1) is a fluorinated aromatic nitrile with the molecular formula C₈H₃F₄N and a molecular weight of 189.11 g/mol. It is characterized by a benzonitrile core substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. Key physical properties include a melting point of 45–48°C and solubility in organic solvents such as dichloromethane, ether, and methanol .

This compound is widely utilized in organic synthesis and pharmaceutical research. For example, it serves as a key intermediate in the preparation of:

- Metallocenyl derivatives (e.g., compounds 6a and 6b) via nucleophilic substitution reactions with NaH in THF .

- Androgen receptor degraders, as demonstrated in multi-step syntheses involving piperazine and imidazolidinone intermediates .

- Biologically active molecules such as GW0742, a peroxisome proliferator-activated receptor (PPAR) agonist used in neuropharmacological studies .

The electron-withdrawing effects of the -CF₃ and fluorine substituents enhance the reactivity of the nitrile group, making it suitable for coupling reactions and heterocyclic ring formation .

Propriétés

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPNGJCBTZAVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372134 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231953-38-1 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The preparation of 3-Fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with ortho-fluoro benzotrifluoride, which undergoes nitration and reduction to form 3-trifluoromethyl-4-fluoroaniline. This intermediate is then brominated and subjected to a diazotization amine-removing reaction to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, the bromine is replaced with a cyano group to produce this compound . This method is favored for its simplicity, mild reaction conditions, and high yield, making it suitable for industrial production.

Analyse Des Réactions Chimiques

3-Fluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized under specific conditions to form different functional groups.

Common reagents used in these reactions include bromine for bromination, sodium nitrite for diazotization, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Fluoro-4-(trifluoromethyl)benzonitrile is a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting inflammation and cancer. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are vital for drug efficacy.

Case Study: Anti-Cancer Agents

Research has demonstrated that compounds containing the trifluoromethyl group exhibit increased potency in inhibiting certain cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their anti-cancer properties, showing promising results in enhancing therapeutic efficacy compared to non-fluorinated analogs .

Agricultural Chemicals

Formulation of Agrochemicals

In agrochemical applications, this compound is utilized in the formulation of pesticides and herbicides. Its unique chemical structure contributes to the effectiveness of these products while minimizing environmental impact.

Data Table: Agrochemical Efficacy

| Agrochemical Type | Active Ingredient | Efficacy |

|---|---|---|

| Herbicide | This compound | Effective against broadleaf weeds |

| Pesticide | Various formulations | High resistance to degradation |

Material Science

Specialty Polymers and Coatings

The compound is also employed in the production of specialty polymers that require enhanced thermal stability and chemical resistance. Its application in coatings and adhesives improves performance characteristics, making it suitable for demanding environments.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices significantly improves their thermal properties, making them suitable for high-performance applications such as electronics and automotive components .

Fluorinated Compounds Research

Advancements in Green Chemistry

This compound plays a pivotal role in the study of fluorinated compounds, contributing to advancements in green chemistry practices. Its reactivity allows for the development of sustainable synthesis methods that reduce waste and improve efficiency.

Research Insights

Studies indicate that utilizing fluorinated intermediates like this compound can lead to more environmentally friendly synthetic pathways in organic chemistry .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material in chromatographic techniques. Its stable properties allow researchers to accurately quantify complex mixtures.

Applications in Chromatography

The compound serves as a calibration standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC), aiding in the precise analysis of pharmaceutical compounds .

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to more effective therapeutic outcomes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Functional Group Variations

The following table compares 3-Fluoro-4-(trifluoromethyl)benzonitrile with structurally related compounds bearing different functional groups:

Key Observations :

- Benzonitrile vs. Benzoic Acid : The nitrile derivative exhibits lower melting points and greater reactivity in nucleophilic substitutions compared to the carboxylic acid analog, which is more polar and acidic .

- Benzophenone Derivative: The ketone group introduces photostability, making it suitable for materials science applications, unlike the nitrile’s focus on synthetic chemistry .

Substituent Variations

Heterocyclic Substitutions

3-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1247592-75-1):

- 4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy] acetic acid (GW0742): Contains a thiazole-thioether linkage. Used in neuropsychopharmacology studies due to PPAR-δ/β agonism .

Comparison Insight :

Heterocyclic substitutions (e.g., pyrazole, thiazole) modulate biological activity but often require complex synthetic routes compared to the parent benzonitrile .

Trifluoromethyl Positional Isomers

- 2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS: N/A):

- The ortho-fluorine substituent increases steric hindrance, reducing reactivity in SNAr reactions compared to the para-substituted analog .

Activité Biologique

3-Fluoro-4-(trifluoromethyl)benzonitrile is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of both fluoro and trifluoromethyl groups enhances its chemical properties, making it a valuable candidate for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4F4N. The compound features a benzonitrile core substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position. The electron-withdrawing nature of these substituents significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and binding affinity to target proteins. This compound may modulate enzyme activity or receptor signaling pathways, leading to alterations in cellular processes.

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory effects on specific enzymes. For instance, it has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibitors of MAO can have implications in treating depression and other neurological disorders.

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| MAO-B | 0.71 | High |

| AChE | 8.10 | Moderate |

The above table summarizes the inhibitory potency against MAO-B and acetylcholinesterase (AChE), indicating its potential multi-target action.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In studies using VERO cells, the compound demonstrated non-toxic behavior at certain concentrations, which is crucial for its consideration as a therapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.0102 | >90 |

| 200 | <20 |

These results suggest that while higher concentrations may lead to reduced cell viability, lower doses maintain cellular health.

Study on MAO Inhibition

In a recent study focusing on new N-methyl-piperazine chalcones, derivatives similar to this compound were synthesized and tested for their MAO inhibitory activity. The most potent derivatives showed IC50 values ranging from 0.71 µM to 1.19 µM against MAO-B, underscoring the significance of fluorinated compounds in enhancing enzyme inhibition .

Pharmacokinetic Profiles

A study examining the pharmacokinetics of trifluoromethyl-containing drugs noted that compounds like this compound exhibit favorable absorption and distribution characteristics due to their lipophilic nature. This property is essential for ensuring adequate bioavailability when administered therapeutically .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Fluoro-4-(trifluoromethyl)benzonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or cyanation reactions. For example:

- Substitution : Fluorination or trifluoromethylation of pre-functionalized benzene rings using reagents like KF or Cu-mediated trifluoromethylation .

- Cyanation : Introduction of the nitrile group via Sandmeyer reaction or palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) on halogenated precursors .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹³C-NMR : Identifies nitrile (C≡N) signals near ~115 ppm and aromatic carbons influenced by electron-withdrawing groups (e.g., CF₃ shifts to ~125 ppm) .

- ¹⁹F-NMR : Distinct signals for fluorine atoms (e.g., -F at ~-110 ppm and CF₃ at ~-60 ppm) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks at m/z 189.11 (C₈H₃F₄N) validate the molecular formula .

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer :

- Pharmaceutical Intermediates : Used to synthesize bioactive molecules, such as androgen receptor antagonists (e.g., enzalutamide precursors via thiourea formation) .

- Cross-Coupling Reactions : Serves as a substrate in Suzuki-Miyaura couplings when converted to boronic esters (e.g., pinacol ester derivatives) .

- Functional Group Transformations : Nitrile reduction to amines or oxidation to carboxylic acids for further derivatization .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, revealing:

- Strong electron-withdrawing effects from -CF₃ and -F groups, lowering the LUMO energy and enhancing electrophilicity .

- Substituent effects on aromatic ring polarization, guiding regioselectivity predictions in NAS or electrophilic attacks .

Q. How does the presence of fluorine and trifluoromethyl groups affect regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Meta-Directing Effects : The -CF₃ group directs nucleophiles to the meta position, while -F acts as an ortho/para director. Competitive effects require kinetic studies to resolve dominant pathways .

- Experimental Validation : Isotopic labeling (e.g., ¹⁸F) or in-situ NMR monitoring tracks substitution patterns under varying conditions (e.g., solvent polarity, temperature) .

Q. What are the challenges in achieving high yields in cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Poisoning : The nitrile group can deactivate Pd catalysts; solutions include using BrettPhos or SPhos ligands to stabilize intermediates .

- Steric Hindrance : Bulky -CF₃ groups reduce reaction rates. Microwave-assisted synthesis or flow chemistry improves efficiency .

Q. How can functional group transformations of this compound be optimized for boronic ester synthesis?

- Methodological Answer :

- Miyaura Borylation : Use Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron (B₂pin₂) in THF at 80°C to generate the boronic ester.

- Purification Challenges : Silica gel chromatography or crystallization from hexane/EtOAc mixtures isolates the product .

Q. How can contradictions in NMR data for fluorinated benzonitriles be resolved?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.